3-Iodopicolinamide
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Overview
Description
3-Iodopicolinamide is an organic compound with the molecular formula C₆H₅IN₂O It is a derivative of picolinamide, where an iodine atom is substituted at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopicolinamide typically involves the iodination of picolinamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, providing high yields and selectivity . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: For industrial production, the iodination process can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher throughput. The use of N-iodosuccinimide remains prevalent due to its effectiveness and relatively low cost .
Chemical Reactions Analysis
Types of Reactions: 3-Iodopicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions include various substituted picolinamides, oxidized derivatives, and coupled products with extended aromatic systems .
Scientific Research Applications
3-Iodopicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodopicolinamide, particularly in its antifungal activity, involves the inhibition of the lipid-transfer protein Sec14p. This protein is crucial for lipid metabolism in fungal cells. By inhibiting Sec14p, this compound disrupts the lipid homeostasis, leading to cell death . The compound selectively targets fungal cells without affecting mammalian cells, making it a promising candidate for antifungal therapy.
Comparison with Similar Compounds
Picolinamide: The parent compound, lacking the iodine substitution, has different chemical properties and biological activities.
3-Bromopicolinamide: Similar to 3-Iodopicolinamide but with a bromine atom instead of iodine. It has different reactivity and applications.
3-Chloropicolinamide: Another halogenated derivative with chlorine, showing distinct chemical behavior and uses.
Uniqueness: this compound stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in various chemical reactions and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
3-iodopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRVEVDKKQCPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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